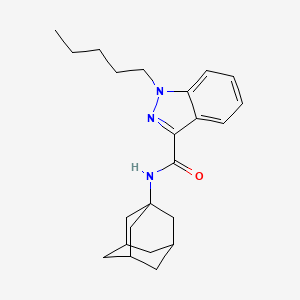

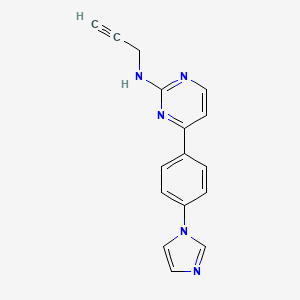

Arylquin-1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cancer Cell Apoptosis Induction : Arylquin 1 induces non-apoptotic cell death in cancer cells through lysosomal membrane permeabilization (LMP), demonstrating its potential as an anti-cancer agent. This effect is not inhibited by various apoptosis, necroptosis, and paraptosis inhibitors, suggesting a unique mechanism of action (Min, Shahriyar, & Kwon, 2019).

Mechanism of Action in Tumor Cells : Arylquin 1 binds to vimentin, displacing Par-4 for secretion, which triggers paracrine apoptosis of diverse cancer cells. This specific targeting of vimentin and Par-4 secretion is an efficient method to induce apoptosis in tumor cells (Burikhanov et al., 2014).

Anticancer Effects in Colorectal Cancer : In colorectal cancer (CRC) cells, Arylquin 1 exhibits a dose-dependent reduction in cell viability and inhibits cell proliferation, migration, invasion, and induces apoptosis. It also shows potential for in vivo application in a mouse xenograft model, reducing the growth of colon tumors (Chen, Tseng, Tsai, & Huang, 2022).

Binding to Vimentin for Par-4 Secretion : Arylquin 1 promotes Par-4 secretion by binding to multiple sites in the rod domain of vimentin, a mechanism that underlies its ability to target cancer cells (Sviripa et al., 2016).

Direcciones Futuras

Future research directions for Arylquin-1 include further investigation of its effects on cancer cells and its potential as a treatment for cancer . It’s also suggested that additional structure-activity relationship (SAR) work will be required to improve the pharmaceutical properties of Arylquin-1 .

Propiedades

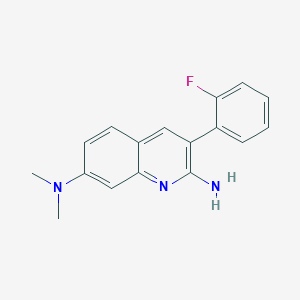

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arylquin 1 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)